molecular formula C12H11NO2 B12345669 3-(4-methoxyphenyl)-3H-pyridin-6-one

3-(4-methoxyphenyl)-3H-pyridin-6-one

Cat. No.: B12345669
M. Wt: 201.22 g/mol
InChI Key: IVHHMYMBBUOHRR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3H-pyridin-6-one is a heterocyclic compound that features a pyridinone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3H-pyridin-6-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the pyridinone and the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3H-pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinone ring can be reduced to a dihydropyridinone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl-substituted pyridinone, while reduction of the pyridinone ring results in a dihydropyridinone.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-3H-pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3H-pyridin-6-one

InChI

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8,10H,1H3

InChI Key

IVHHMYMBBUOHRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=CC(=O)N=C2

Origin of Product

United States

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